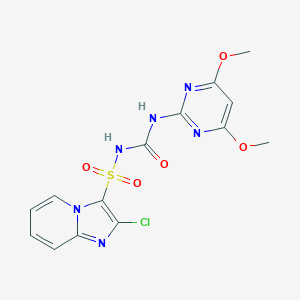
Imazosulfuron
Cat. No. B037595
M. Wt: 412.8 g/mol
InChI Key: NAGRVUXEKKZNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04994571
Procedure details


To 200 ml of dichloromethane are added 10.0 g (0.043 mole) of 2-chloroimidazo[1,2-a]pyridine-3sulfonamide and 8.85 g (0.0866 mole) of triethylamine, followed by adding dropwise 6.78 g (0.0433 mole) of phenyl chloroformate with stirring at 20° to 25° C. The mixture is further stirred at the same temperature for 30 minutes, and 4.20 g (0.0433 mole) of 2-amino-4,6-dimethoxyacid and 6.72 g (0.0433 mole) of 2-amino-4,6-dimethoxypyrimidine are added to the mixture in that order. The mixture is refluxed for 5 hours. After completion of the reaction, the dichloromethane is removed under reduced pressure and to the residue is added 50 ml of acetonitrile. The resulting crystals are collected by filtration, washed with three 10 ml portions of acetonitrile and water with water. The crystals were dried in vacuo over P2O5 to give 15.62 g (yield 87.9%) of the title compound.





Name
Yield
87.9%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH2:14])(=[O:13])=[O:12].C(N(CC)CC)C.Cl[C:23](OC1C=CC=CC=1)=[O:24].[NH2:32][C:33]1[N:38]=[C:37]([O:39][CH3:40])[CH:36]=[C:35]([O:41][CH3:42])[N:34]=1>ClCCl>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH:14][C:23]([NH:32][C:33]1[N:34]=[C:35]([O:41][CH3:42])[CH:36]=[C:37]([O:39][CH3:40])[N:38]=1)=[O:24])(=[O:12])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.78 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
6.72 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
8.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 20° to 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is further stirred at the same temperature for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane is removed under reduced pressure and to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added 50 ml of acetonitrile
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals are collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with three 10 ml portions of acetonitrile and water with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The crystals were dried in vacuo over P2O5
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.62 g | |
| YIELD: PERCENTYIELD | 87.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
